molecular formula C33H30Br2O7 B15139685 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

Cat. No.: B15139685
M. Wt: 698.4 g/mol
InChI Key: KGVOXHQUVUBRFZ-UHFFFAOYSA-N
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Description

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms, octoxy groups, and chromen-2-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one lies in its combination of bromine atoms, octoxy groups, and chromen-2-one moieties. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C33H30Br2O7

Molecular Weight

698.4 g/mol

IUPAC Name

3-[(3,5-dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C33H30Br2O7/c1-2-3-4-5-6-11-16-40-31-22(34)17-19(18-23(31)35)26(27-29(36)20-12-7-9-14-24(20)41-32(27)38)28-30(37)21-13-8-10-15-25(21)42-33(28)39/h7-10,12-15,17-18,26,36-37H,2-6,11,16H2,1H3

InChI Key

KGVOXHQUVUBRFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1Br)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)Br

Origin of Product

United States

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